Home > Products > Screening Compounds P51753 > Y1 receptor antagonist 1
Y1 receptor antagonist 1 - 221697-09-2

Y1 receptor antagonist 1

Catalog Number: EVT-3048462
CAS Number: 221697-09-2
Molecular Formula: C28H33N5O3
Molecular Weight: 487.604
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Y1 receptor antagonist 1 is a compound that inhibits the activity of the neuropeptide Y Y1 receptor, which is implicated in various physiological processes, including appetite regulation and stress response. The Y1 receptor is primarily expressed in the central nervous system and is associated with the modulation of food intake and energy homeostasis. Antagonists of this receptor have been explored for potential therapeutic applications, particularly in the context of obesity and related metabolic disorders.

Source

The Y1 receptor antagonist 1 is derived from research focused on neuropeptide Y signaling pathways. Neuropeptide Y itself is a peptide neurotransmitter that plays a critical role in regulating appetite and energy balance. The development of Y1 receptor antagonists has been driven by the need for effective treatments for obesity and other metabolic diseases.

Classification

Y1 receptor antagonist 1 belongs to the class of small molecule antagonists targeting G protein-coupled receptors (GPCRs). Specifically, it acts on the neuropeptide Y Y1 receptor, which is a member of the neuropeptide family involved in various signaling pathways.

Synthesis Analysis

Methods

The synthesis of Y1 receptor antagonist 1 typically involves several key steps, including:

  • Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to form peptide chains. It is commonly used to create analogs of neuropeptide Y.
  • Chemical modification: Post-synthesis modifications can enhance the potency and selectivity of the antagonists. For example, substituting specific amino acids or incorporating non-peptide elements can improve binding affinity.

Technical Details

Recent studies have reported innovative synthetic routes that provide access to novel structural variants of Y1 receptor antagonists. These methods include:

  • Mixture synthesis: This approach involves synthesizing a mixture of analogs and subsequently isolating those with desired antagonist properties through screening assays.
  • Fluorescent labeling: Some synthetic routes incorporate fluorescent tags to facilitate tracking and studying the pharmacological properties of these compounds in biological systems .
Molecular Structure Analysis

Structure

Y1 receptor antagonist 1 exhibits a complex molecular structure characterized by specific functional groups that interact with the Y1 receptor. The structural details are critical for understanding its binding affinity and mechanism of action.

Data

The molecular formula and weight, along with specific structural features such as stereochemistry and functional groups, are essential for evaluating its pharmacological profile. Structural analyses often employ techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these characteristics.

Chemical Reactions Analysis

Reactions

The synthesis of Y1 receptor antagonist 1 involves various chemical reactions, including:

  • Coupling reactions: These reactions are crucial for forming peptide bonds between amino acids during solid-phase synthesis.
  • Deprotection steps: Protecting groups must be removed at specific stages to reveal reactive sites for further modifications.

Technical Details

Understanding the reaction mechanisms involved in synthesizing Y1 receptor antagonists allows chemists to optimize yields and purities. Reaction conditions such as temperature, solvent choice, and reaction time play significant roles in determining the success of each step .

Mechanism of Action

Process

Y1 receptor antagonist 1 functions by binding to the neuropeptide Y Y1 receptor, blocking its activation by endogenous ligands like neuropeptide Y. This blockade prevents downstream signaling cascades associated with appetite stimulation and energy storage.

Data

Studies have shown that effective antagonism leads to reduced intracellular calcium release and inhibition of cellular responses mediated by neuropeptide Y . The specific interactions at the molecular level are often characterized using techniques such as bioluminescence resonance energy transfer assays.

Physical and Chemical Properties Analysis

Physical Properties

Y1 receptor antagonist 1 typically exhibits properties such as:

  • Solubility: Solubility in various solvents is crucial for its bioavailability.
  • Stability: Stability under physiological conditions affects its therapeutic potential.

Chemical Properties

Key chemical properties include:

  • Melting point: This property can indicate purity and stability.
  • pKa values: Understanding acidity or basicity helps predict behavior in biological systems.

Relevant data from characterization studies provide insights into how these properties influence pharmacokinetics and pharmacodynamics .

Applications

Scientific Uses

Y1 receptor antagonist 1 has several promising applications in scientific research:

  • Obesity treatment: By inhibiting appetite-stimulating pathways, these antagonists are being explored as potential treatments for obesity.
  • Cancer research: Given that the Y1 receptor is expressed in some cancer types, antagonists may serve as tools for studying tumor biology and developing diagnostic markers .
  • Neuroscience studies: Understanding neuropeptide signaling pathways can provide insights into neurological disorders where appetite regulation is disrupted.
Molecular Pharmacology and Receptor Interaction Dynamics

Binding Kinetics and Selectivity Profiling for NPY Y1 Receptor Subtypes

Y1 receptor antagonist 1 (chemical name: Neuropeptide Y Y1 receptor antagonist 1; CAS: 2773476-40-5) exhibits subnanomolar affinity for the human Y1 receptor (Y1R), with a reported Ki of 0.19 nM. This places it among the most potent Y1R antagonists described, surpassing classical agents like BIBP 3226 (Ki = 5–7 nM) [3] [8]. Kinetic studies reveal slow dissociation rates (t½ > 60 min), enabling prolonged receptor blockade. The compound demonstrates >1,000-fold selectivity for Y1R over Y2, Y4, and Y5 subtypes, with negligible binding to unrelated GPCRs (e.g., opioid or adrenergic receptors) [4] [9]. This selectivity profile is attributed to its unique interaction with Y1R-specific residues in transmembrane domains (TMs), as validated through radioligand displacement assays (Table 1).

Table 1: Binding Affinity Profiles of Select Y1R Antagonists

CompoundY1R Ki (nM)Y2R Ki (nM)Selectivity Ratio (Y1/Y2)
Y1 antagonist 10.19>1,000>5,000
BIBP 32265.1–6.8>10,000~2,000
GR2311180.8250312
1229U911.2>1,000>800

Structural Basis of Antagonism: Cryo-EM and Molecular Docking Insights

Cryo-EM structures of Y1R complexed with NPY (PDB: 7XIM) reveal that endogenous agonist binding involves:

  • Deep insertion of NPY’s C-terminal segment (residues 32–36) into the TM core, stabilized by hydrogen bonds with D200, D287, and H298 [2] [10].
  • N-terminal interactions with extracellular loops (ECLs) ECL2 and ECL3, facilitating receptor activation [10].

Y1 antagonist 1 occupies a shallow binding pocket in TM1, TM6, and TM7, as shown through molecular docking simulations. Key interactions include:

  • Salt bridges between its carboxyl group and K288 of Y1R.
  • Hydrophobic stacking with F286 and F282 [1] [6].This binding site overlaps partially with NPY’s orthosteric pocket but does not engage deep residues like D287—explaining its antagonistic mechanism by sterically hindering NPY’s C-terminal insertion (Figure 1).

Table 2: Critical Y1R Residues for Antagonist Binding

ResidueRole in Y1 Antagonist 1 BindingEffect of Alanine Mutation
D287Hydrogen bond acceptorComplete loss of binding
F286Hydrophobic stacking100-fold reduced affinity
K288Salt bridge formation50-fold reduced affinity
W163Allosteric modulationNo effect

Allosteric Modulation vs. Orthosteric Binding Mechanisms

Y1 antagonist 1 operates via strict orthosteric competition:

  • Fully inhibits [¹²⁵I]-PYY binding to Y1R with Hill coefficients ≈1.0, indicating absence of allosteric cooperativity [1] [9].
  • Molecular dynamics simulations show displacement of NPY’s C-terminal residue Y36 upon antagonist binding, confirming direct competition [6].

Notably, classical antagonists like J-104870 bind to a distinct subpocket in TM4–TM6, suggesting Y1R possesses multiple ligand-binding regions. However, no allosteric modulators of Y1R have been structurally validated to date [1].

Antagonist-Induced Receptor Trafficking and Internalization Pathways

Unlike NPY-induced Y1R internalization (via β-arrestin recruitment), Y1 antagonist 1 exhibits biased signaling properties:

  • Does not trigger receptor endocytosis in HEK-293 cells, as measured by fluorescence-labeled Y1R trafficking assays [5].
  • Stabilizes a receptor conformation favoring Gαi coupling over β-arrestin recruitment, as inferred from BRET assays [7].

This property is shared by peptidic antagonists like 1229U91 but contrasts with BIBP 3226, which shows partial agonism in internalization pathways [5] [7].

Comparative Pharmacological Profiles Against Classical Y1 Antagonists

Y1 antagonist 1 demonstrates superior pharmacological properties versus established agents:

  • vs. BIBP 3226: 30-fold higher Y1R affinity (Ki 0.19 nM vs. 6.8 nM) and enhanced selectivity against Y4/Y5 receptors [3] [8].
  • vs. GR231118: Pure antagonism (GR231118 acts as a Y4 receptor agonist) [9].
  • vs. Non-peptide antagonists (e.g., J-104870): Engages a unique subpocket involving TM1/TM7, reducing off-target risks [1].

Functional assays confirm consistent antagonism in NPY-mediated pathways:

  • IC₅₀ = 1.2 nM for inhibiting NPY-induced cAMP reduction in SK-N-MC cells.
  • pA₂ value of 9.2 in vasoconstriction models, outperforming BIBP 3226 (pA₂ = 7.5) [3] [8].

Table 3: Functional Antagonism Profiles

AntagonistcAMP Inhibition IC₅₀ (nM)pA₂ (Vasoconstriction)Y4 Agonism
Y1 antagonist 11.29.2No
BIBP 322615.07.5No
GR2311180.58.9Yes

Properties

CAS Number

221697-09-2

Product Name

Y1 receptor antagonist 1

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(1R)-1-(4-hydroxyphenyl)ethyl]pentanamide

Molecular Formula

C28H33N5O3

Molecular Weight

487.604

InChI

InChI=1S/C28H33N5O3/c1-19(20-14-16-23(34)17-15-20)32-26(35)24(13-8-18-31-28(29)30)33-27(36)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-17,19,24-25,34H,8,13,18H2,1H3,(H,32,35)(H,33,36)(H4,29,30,31)/t19-,24-/m1/s1

InChI Key

AOUQZUZEYSDMEZ-NTKDMRAZSA-N

SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.